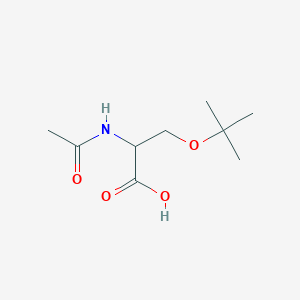

Acetyl-O-tert-butyl-L-serine

Description

Contextualization of L-Serine Derivatives in Contemporary Chemical Synthesis

L-serine, a non-essential amino acid, is not merely a component of proteins but also a versatile precursor for the synthesis of a myriad of biologically important molecules. Its derivatives are integral to contemporary chemical synthesis, finding extensive applications in the pharmaceutical and biotechnology sectors. chemimpex.com In the pharmaceutical industry, L-serine derivatives are crucial for the development of drugs, including those with neuroprotective properties for conditions like Alzheimer's and Parkinson's disease. They are also investigated for their potential to enhance the efficacy and bioavailability of existing medications.

Furthermore, serine derivatives serve as key components in the synthesis of complex natural products and as ligands in asymmetric catalysis. For instance, they have been employed as cocatalysts in Diels-Alder reactions, demonstrating their utility in facilitating complex organic transformations. nih.govsciforum.net The ability to modify the hydroxyl and amino groups of L-serine allows for the creation of a diverse array of molecules with tailored properties, making its derivatives indispensable tools in modern organic and medicinal chemistry. ontosight.ai

Historical Development of Protecting Group Strategies for Hydroxyamino Acids

The synthesis of peptides and other complex molecules containing hydroxyamino acids like serine has historically been challenged by the reactive nature of the hydroxyl group. creative-peptides.com To prevent unwanted side reactions during synthesis, the hydroxyl group must be temporarily masked with a protecting group. wikipedia.org Early strategies in organic synthesis utilized simple protecting groups like acetates. wiley.com

Over time, as synthetic targets became more complex, the need for more sophisticated and selectively removable protecting groups grew. The development of the benzyl (B1604629) (Bzl) group, removable by hydrogenolysis, was a significant step forward. wiley.comug.edu.pl In the context of modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the development of acid-labile protecting groups that are compatible with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group became paramount. wikipedia.orgiris-biotech.de This led to the widespread adoption of the tert-butyl (tBu) group for protecting the hydroxyl function of serine. ug.edu.pliris-biotech.de The evolution of protecting group strategies has also seen the introduction of photolabile groups, which can be removed with light, offering an orthogonal method for deprotection in increasingly complex synthetic routes. core.ac.uknih.govscispace.com

Significance of Acetyl-O-tert-butyl-L-serine as a Specialized Building Block

This compound is a doubly protected form of L-serine, with an acetyl group on the nitrogen terminus and a tert-butyl ether protecting the side-chain hydroxyl group. chemimpex.com This specific combination of protecting groups makes it a highly valuable and specialized building block in organic synthesis. The N-acetyl group provides stability and allows for specific chemical manipulations.

The tert-butyl ether is particularly significant due to its stability under a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). ug.edu.pliris-biotech.de This acid lability is a cornerstone of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis. iris-biotech.de The bulky tert-butyl group effectively prevents the hydroxyl group from participating in unwanted reactions. Compared to other protecting groups like the trityl (Trt) group, the tert-butyl group offers different selectivity. While trityl groups can be removed under milder acidic conditions, which can be advantageous in certain contexts, the robustness of the tert-butyl group provides a different strategic advantage in complex multi-step syntheses. cblpatras.grsigmaaldrich.com The enhanced solubility and stability conferred by the acetyl and tert-butyl groups also make this derivative ideal for use in various biochemical applications and drug formulation. chemimpex.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₄ | chemimpex.com |

| Molecular Weight | 203.24 g/mol | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | 156-163 °C | chemimpex.com |

| Optical Rotation [α]D²⁰ | +27 ± 2º (c=1 in DMF) | chemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

Scope and Objectives of Academic Research on this compound

Academic research involving this compound and its parent compound, O-tert-butyl-L-serine, primarily focuses on their application in the synthesis of complex peptides and other biologically active molecules. A significant area of research is in the synthesis of polypeptides. For instance, poly-O-tert-butyl-L-serine has been synthesized and studied, with the tert-butyl group later removed to yield poly-L-serine. nih.govacs.orgnih.gov This highlights the compound's role in creating functional polymers with potential biomedical applications. acs.org

Research also extends to the synthesis of modified amino acids and peptidomimetics. The protected nature of this compound allows it to be a starting point for creating unnatural amino acids with novel side chains, which can then be incorporated into peptides to study structure-activity relationships or to enhance therapeutic properties. nih.gov Furthermore, derivatives of L-serine are utilized in the development of enzyme inhibitors and in asymmetric synthesis, where the chiral nature of the amino acid is exploited to control the stereochemistry of chemical reactions. nih.govbohrium.com The overarching objective of this research is to leverage the unique chemical properties of protected serine derivatives to access novel and complex molecular architectures for advancements in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid |

InChI |

InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13) |

InChI Key |

COMGVZVKADFEPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(COC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Acetyl O Tert Butyl L Serine and Its Precursors

Strategies for the O-tert-butylation of L-Serine

The introduction of the tert-butyl group to the hydroxyl function of L-serine is a critical step that imparts specific properties to the molecule, such as increased stability and solubility in organic solvents, which is beneficial for further synthetic manipulations like peptide synthesis. chemimpex.comchemimpex.com This process can be achieved through several synthetic routes, each with its own set of advantages and limitations.

Traditional methods for the O-tert-butylation of L-serine often rely on the reaction of a suitable L-serine precursor with a tert-butylating agent in the presence of a strong acid catalyst. A common precursor is L-serine methyl ester hydrochloride, which is prepared by the esterification of L-serine with methanol (B129727) and thionyl chloride or hydrogen chloride gas. patsnap.comgoogle.com

The subsequent etherification is typically carried out using isobutylene (B52900) or tert-butyl acetate (B1210297) as the tert-butyl source. Strong acids such as p-toluenesulfonic acid, sulfuric acid, or perchloric acid are employed as catalysts. The reaction is generally performed in non-polar solvents like dioxane or methylene (B1212753) dichloride. google.com One patented method describes the reaction of L-serine methyl ester hydrochloride with isobutylene in dioxane or methylene dichloride with p-toluenesulfonic acid as a catalyst, with reaction times ranging from 48 to 96 hours. google.com Another approach avoids the use of gaseous isobutylene by reacting L-serine methyl ester hydrochloride with tert-butyl acetate in the presence of a catalytic system of perchloric acid and sulfuric acid at room temperature. patsnap.com This method is reported to be safer and can achieve a total yield of 72% or higher. patsnap.com

| Reagent/Catalyst | Solvent | Reaction Time | Reported Yield | Reference |

| Isobutylene, p-Toluenesulfonic acid | Dioxane or Methylene dichloride | 48-96 hours | Not specified | google.com |

| tert-Butyl acetate, Perchloric acid, Sulfuric acid | tert-Butyl acetate | 3-4 days | ≥ 72% | patsnap.com |

With the increasing demand for enantiomerically pure amino acid derivatives in pharmaceuticals, efforts have been directed towards developing more efficient, scalable, and cost-effective synthetic methods. Modern approaches to the synthesis of O-tert-butyl-L-serine methyl ester focus on improving safety, reducing reaction times, and minimizing by-product formation.

One such scalable method involves the initial preparation of L-serine methyl ester hydrochloride by reacting L-serine with thionyl chloride in methanol. patsnap.com This is followed by the O-tert-butylation using tert-butyl acetate as both the reagent and the solvent, catalyzed by a mixture of perchloric acid and sulfuric acid. This process is conducted at room temperature and is considered safer as it avoids the handling of isobutylene gas. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated after a simple work-up procedure involving neutralization and extraction. patsnap.com The scalability of this process is demonstrated in patents where the reaction is described at a multi-gram scale. patsnap.com

These modernized routes often emphasize operational simplicity and the use of readily available and less hazardous materials, making them more suitable for industrial applications.

Chemoenzymatic synthesis has emerged as a powerful tool in organic chemistry, offering high selectivity and mild reaction conditions. While the direct enzymatic O-tert-butylation of L-serine is not extensively documented, the utility of O-tert-butyl-L-serine as a protected monomer in the chemoenzymatic polymerization of L-serine highlights the compatibility of this protected amino acid with enzymatic processes. acs.org In these studies, O-tert-butyl-L-serine is used as a substrate for enzymes like papain in the synthesis of poly-L-serine, indicating that the tert-butyl group is well-tolerated by the enzyme's active site. acs.org

The development of a direct chemoenzymatic route for the synthesis of O-tert-butyl-L-serine would be a significant advancement, potentially offering a more environmentally friendly and highly selective alternative to traditional chemical methods. Such a process could involve a lipase (B570770) or a protease to catalyze the etherification of L-serine with a tert-butyl donor under mild conditions.

N-Acetylation Techniques for O-tert-butyl-L-serine

The final step in the synthesis of Acetyl-O-tert-butyl-L-serine is the acetylation of the primary amino group of O-tert-butyl-L-serine. This transformation can be accomplished through direct acetylation or as part of a more complex synthetic strategy involving orthogonal protecting groups.

Direct N-acetylation of O-tert-butyl-L-serine can be achieved using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in a suitable solvent, and a base may be required to neutralize the acid by-product. Given the stability of the tert-butyl ether linkage under non-acidic conditions, standard acetylation procedures are generally applicable. The choice of reagents and conditions is crucial to ensure selective N-acetylation without affecting the O-tert-butyl group.

For instance, a general method for the N-acetylation of amino acids involves the use of acetyl chloride in an aqueous medium under weakly basic conditions, employing sodium acetate and/or triethylamine (B128534) as the base. thieme-connect.de This approach has been shown to be efficient for a variety of primary amines and amino acids. thieme-connect.de Another common procedure involves the use of acetic anhydride.

| Acetylating Agent | Base | Solvent | General Applicability |

| Acetyl chloride | Sodium acetate and/or Triethylamine | Aqueous | Efficient for primary amines and amino acids thieme-connect.de |

| Acetic anhydride | Various (e.g., pyridine, triethylamine) | Aprotic organic solvents | Widely used for N-acetylation |

In the context of peptide synthesis and the creation of more complex molecules, O-tert-butyl-L-serine is often used as a building block where the amino group is protected by a different, orthogonally stable protecting group. chemimpex.comchemimpex.com The most common of these is the fluorenylmethyloxycarbonyl (Fmoc) group. The O-tert-butyl group is stable to the basic conditions used to remove the Fmoc group (typically piperidine), allowing for the selective deprotection of the N-terminus for peptide chain elongation. nih.gov

An orthogonal strategy for the synthesis of an N-acetylated derivative would involve a precursor that has the hydroxyl group protected as a tert-butyl ether and the amino group protected by a group that can be removed under conditions that leave the tert-butyl ether intact. For example, a benzyloxycarbonyl (Z or Cbz) group could be used to protect the amino group. The Cbz group can be removed by hydrogenolysis, which does not affect the acid-labile tert-butyl ether. Following the removal of the Cbz group, the free amine can then be selectively acetylated.

Total Synthesis and Derivatization of this compound

The total synthesis of this compound is not a direct, single-step reaction but rather a sequence of protection and derivatization steps starting from L-serine. The primary challenge lies in the selective protection of the hydroxyl and amino groups to prevent unwanted side reactions.

Efficient synthetic routes have been developed to produce O-tert-butylated serine derivatives, which are immediate precursors to the final acetylated product. These sequences prioritize high yields and ease of purification. A common strategy involves the initial esterification of L-serine, followed by the introduction of the tert-butyl group to protect the hydroxyl moiety, and finally, protection of the amino group.

One established pathway begins with the conversion of L-serine to its methyl ester hydrochloride. google.comgoogle.com This is typically achieved by reacting L-serine with thionyl chloride in anhydrous methanol. google.comgoogle.com The resulting L-serine methyl ester hydrochloride is then reacted with isobutene in the presence of a catalyst, such as p-toluenesulfonic acid, in a suitable solvent like dioxane or dichloromethane (B109758) to yield O-tert-butyl-L-serine methyl ester. google.comgoogle.com

Subsequently, the methyl ester is saponified, often using a base like sodium hydroxide (B78521), to produce O-tert-butyl-L-serine. google.com The final acetylation of the amino group can then be carried out to yield this compound. An alternative approach for the tert-butylation step involves reacting L-serine methyl ester hydrochloride with tert-butyl acetate in the presence of an acid catalyst like perchloric acid and sulfuric acid at room temperature. patsnap.com This method avoids the use of gaseous isobutene, enhancing the safety of the procedure. patsnap.com

Below is a table summarizing a typical multi-step synthesis for a key precursor:

| Step | Reactants | Reagents/Solvents | Product |

| 1 | L-serine | Anhydrous methanol, Thionyl chloride | L-serine methyl ester hydrochloride |

| 2 | L-serine methyl ester hydrochloride | Isobutene, p-toluenesulfonic acid, Dioxane/Dichloromethane | O-tert-butyl-L-serine methyl ester |

| 3 | O-tert-butyl-L-serine methyl ester | Sodium hydroxide solution | O-tert-butyl-L-serine |

This table illustrates a common synthetic sequence for the precursor O-tert-butyl-L-serine, based on described methodologies. google.comgoogle.com

A critical aspect of synthesizing amino acid derivatives is the preservation of their stereochemistry. For this compound, maintaining the "L" configuration is paramount for its biological activity and application in peptide synthesis. Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, can occur under harsh reaction conditions, particularly those involving strong bases or high temperatures.

Research has focused on optimizing reaction conditions to minimize racemization. For instance, the choice of base and solvent in the saponification step is crucial. Performing reactions at lower temperatures can also help preserve the stereochemical integrity of the chiral center. google.com The development of synthetic routes that avoid harsh conditions is a key consideration. For example, a method for preparing O-tert-butyl-L-serine methyl ester was specifically designed to address the problem of easy racemization that can occur in traditional synthesis processes. patsnap.com

Furthermore, chiral auxiliaries can be employed in certain synthetic strategies to ensure high enantiomeric purity. For example, in a synthesis of D-serine, the Strecker reaction was performed using (R)-1-phenylethylamine as a chiral auxiliary to produce diastereomers that could be separated, ultimately yielding the final product with an enantiomeric excess of >99%. nih.gov While this example is for the D-enantiomer, the principle of using chiral auxiliaries is a powerful tool for controlling stereochemistry in amino acid synthesis.

| Parameter | Optimized Condition | Rationale |

| Temperature | Low temperatures (e.g., 5°C) for saponification steps google.com | Minimizes the rate of epimerization at the chiral center. |

| Reagents | Use of milder catalysts and protecting group strategies | Avoids harsh acidic or basic conditions that promote racemization. |

| Purification | Chromatographic separation of diastereomers when chiral auxiliaries are used nih.gov | Ensures isolation of the desired stereoisomer with high purity. |

This interactive table outlines key parameters optimized to maintain the stereochemical purity of serine derivatives during synthesis.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide and amino acid derivative synthesis to reduce environmental impact. advancedchemtech.comrsc.org Conventional methods often rely on large volumes of hazardous organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), which have significant toxicity concerns. rsc.orgacs.org

Efforts to make the synthesis of protected amino acids like this compound more sustainable focus on several key areas:

Use of Greener Solvents: Researchers are exploring benign alternatives to traditional solvents. Propylene (B89431) carbonate has been identified as a green polar aprotic solvent that can replace DCM and DMF in both solution-phase and solid-phase peptide synthesis. rsc.orgrsc.org Water is considered the ultimate green solvent, and methods are being developed to conduct peptide synthesis in aqueous media. acs.orgnih.gov This often involves creating water-dispersible forms of typically water-insoluble protected amino acids. nih.govscispace.com

Catalytic Methods: The use of catalysts can reduce the need for stoichiometric reagents, thereby minimizing waste. This includes the development of Lewis acid catalysts for the amidation of unprotected amino acids and photocatalytic methods for the protection and deprotection of amino groups under mild conditions. nih.govresearchgate.net

| Green Approach | Description | Example/Application |

| Solvent Replacement | Substituting hazardous solvents like DMF and DCM with more environmentally friendly options. | Using propylene carbonate or aqueous systems for coupling and deprotection steps. acs.orgrsc.org |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Employing catalytic methods that reduce the need for excess reagents. researchgate.net |

| Biocatalysis | Using enzymes to carry out specific synthetic steps. | Enzymatic production of L-serine from glycine, reducing the need for harsh chemical reagents for the precursor. nih.gov |

This interactive table summarizes green chemistry approaches applicable to the synthesis of this compound and its precursors.

The continuous development in these areas promises more sustainable and efficient manufacturing processes for valuable and complex molecules like this compound.

Iii. Role of O Tert Butyl and N Acetyl Moieties in Chemical Transformations

Hydroxyl Group Protection by O-tert-butyl Ether

The tert-butyl group serves as an effective protecting group for the hydroxyl moiety of serine. ontosight.ai This protection prevents the hydroxyl group from participating in unintended side reactions during synthetic steps targeting other functional groups within the molecule.

The O-tert-butyl ether is known for its considerable stability across a wide range of chemical conditions. It is generally stable to strong bases and nucleophiles. organic-chemistry.orgorganic-chemistry.org This stability is crucial in multi-step syntheses where various reagents are employed. However, the tert-butyl ether is susceptible to cleavage under strongly acidic conditions. organic-chemistry.orgorganic-chemistry.org The stability of the tert-butyl ether in different environments is a key factor in its selection as a protecting group.

Below is a table summarizing the stability of the O-tert-butyl ether protecting group under various conditions.

| Reagent/Condition | Stability of O-tert-butyl Ether |

| Strong Bases (e.g., NaOH, KOH) | Stable organic-chemistry.org |

| Nucleophiles (e.g., amines, organometallics) | Stable organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable nih.gov |

| Strong Acids (e.g., TFA, HCl, H₂SO₄) | Labile (cleaved) organic-chemistry.orgnih.gov |

| Lewis Acids (e.g., CeCl₃·7H₂O/NaI) | Labile (cleaved) organic-chemistry.orgresearchgate.net |

| Oxidizing Agents | Generally Stable |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable |

In peptide synthesis, the concept of orthogonality is paramount, allowing for the selective removal of one protecting group in the presence of others. The O-tert-butyl ether is a key component of the widely used Boc/Bzl and Fmoc/tBu protection strategies in solid-phase peptide synthesis (SPPS). peptide.com

The tert-butyl group is considered orthogonal to the Fmoc (9-fluorenylmethyloxycarbonyl) group. nih.govpeptide.com The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in DMF, conditions under which the O-tert-butyl ether is completely stable. nih.govsigmaaldrich.com This allows for the iterative deprotection of the N-terminal Fmoc group and coupling of the next amino acid without affecting the tert-butyl-protected side chains. peptide.com

Conversely, the O-tert-butyl ether is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which are the same conditions used to remove the Boc (tert-butyloxycarbonyl) protecting group. organic-chemistry.orgpeptide.com Therefore, the O-tert-butyl ether is not orthogonal to the Boc group but is used in conjunction with it in the Boc/Bzl strategy, where final deprotection of all acid-labile groups occurs simultaneously with cleavage from the resin. peptide.com

The following table illustrates the orthogonality of the O-tert-butyl group with Fmoc and Boc.

| Protecting Group | Cleavage Reagent | Effect on O-tert-butyl Ether | Orthogonal? |

| Fmoc | 20% Piperidine in DMF | Stable nih.govsigmaaldrich.com | Yes |

| Boc | Trifluoroacetic Acid (TFA) | Cleaved organic-chemistry.orgpeptide.com | No |

The deprotection of a tert-butyl ether is typically achieved under acidic conditions. pearson.com The mechanism involves the protonation of the ether oxygen by a strong acid, such as trifluoroacetic acid (TFA). This protonation makes the ether a good leaving group. The departure of the alcohol (the deprotected serine residue) is facilitated by the formation of a stable tert-butyl cation. peptide.com This cation is then neutralized by a counterion or trapped by a scavenger present in the reaction mixture.

Recent research has also explored milder and more selective methods for the deprotection of tert-butyl groups. One such method utilizes a catalytic amount of the tris-4-bromophenylamminium radical cation ("magic blue") in the presence of triethylsilane. organic-chemistry.orgacs.org This system facilitates the cleavage of the C-O bond under neutral conditions, avoiding the harsh acidic treatments that can be detrimental to sensitive substrates. acs.org Another approach involves the use of cerium(III) chloride heptahydrate and sodium iodide in acetonitrile, which also provides a milder alternative for cleaving tert-butyl ethers. organic-chemistry.orgresearchgate.net

N-Terminal Protection and Reactivity conferred by the N-Acetyl Group

The N-acetyl group at the N-terminus of the serine derivative serves to protect the amino group from unwanted reactions. ontosight.ai This modification also influences the chemical reactivity of the molecule, particularly in the context of peptide synthesis and modification.

The presence of the N-acetyl group prevents the amino group of the serine derivative from acting as a nucleophile, thus preventing it from participating in amide bond formation at the N-terminus. google.comresearchgate.net This is crucial when Acetyl-O-tert-butyl-L-serine is used as a building block where the C-terminal carboxyl group is intended to react with the amino group of another molecule to form a peptide bond.

However, the N-acetyl group can have an unintended consequence during the activation of the C-terminal carboxyl group for amide bond formation. It has been observed that N-acetylated amino acids are prone to racemization during the activation step. mdpi.com This is attributed to the formation of an azlactone (or oxazolone) intermediate, where the oxygen of the N-acetyl group attacks the activated carboxyl group. The resulting azlactone has an acidic α-hydrogen, which can be easily abstracted by a base, leading to racemization. mdpi.com

In molecules with multiple functional groups, the N-acetyl group can direct reactivity. For instance, in a peptide chain, the N-acetyl group can influence the cleavage of nearby amide bonds under specific acidic conditions through the formation of an oxazolinium species. nih.gov

Furthermore, the acetylation of the N-terminus can enhance the proteolytic stability of peptides. nih.gov By "capping" the N-terminus, the peptide becomes less susceptible to degradation by exopeptidases, which often recognize and cleave at the free N-terminal amino group. nih.gov This increased stability is a significant advantage in the design of peptide-based therapeutics. lifetein.com Research has shown that N-terminal acetylation can significantly reduce the rate of proteolysis in human serum. nih.gov

The selective removal of N-acetyl groups in the presence of other functionalities can be challenging due to their chemical stability. d-nb.info However, methods have been developed for the selective N-deacetylation of aminosugars using electrophilic activation of the amide bond, which could potentially be applied to N-acetylated amino acids and peptides. d-nb.info

Conformational Effects of Acetyl-O-tert-butyl Substitution on Serine Backbone

The introduction of N-acetyl and O-tert-butyl protecting groups to the L-serine scaffold does more than simply mask reactive sites; it profoundly influences the molecule's three-dimensional structure and reactivity. These groups exert significant control over the conformational preferences of the serine backbone, which has critical implications for peptide synthesis and the architecture of the final peptide.

The term "stereoelectronic effects" refers to the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. In this compound, both the N-acetyl and O-tert-butyl groups contribute to a complex interplay of steric and electronic interactions that dictate the conformational landscape of the serine residue.

The bulky tert-butyl group on the side-chain oxygen imposes significant steric hindrance, which restricts the possible conformations (rotamers) around the Cα-Cβ bond (χ1 torsion angle). This steric demand can guide the peptide backbone into specific secondary structures. Research on polypeptides containing protected serine derivatives shows that serine can act as an α-helical breaker and instead promote the formation of β-turns. worktribe.com Computational studies using density functional theory (DFT) on protected serine dipeptides have revealed that side-chain–backbone interactions are crucial in determining the most stable conformations, often leading to β-turn structures. nih.govresearchgate.net

Furthermore, hyperconjugative effects, such as the interaction between filled σ orbitals and empty σ* orbitals, can stabilize certain conformations. nih.gov The specific arrangement of the acetyl and tert-butyl groups creates a unique stereoelectronic environment that favors certain dihedral angles (φ, ψ) for the serine residue, influencing the peptide's folding pathway and final structure.

| Protecting Group Moiety | Primary Effect | Conformational Consequence | Supporting Evidence |

|---|---|---|---|

| O-tert-butyl | Steric Hindrance | Restricts side-chain (χ1) rotation; promotes β-turn structures over α-helices. | DFT studies on protected dipeptides nih.govresearchgate.net, Polypeptide analysis worktribe.com |

| N-Acetyl & O-tert-butyl | Electronic Modulation | Alters local electronic environment, influencing the strength of n→π* interactions and intramolecular hydrogen bonding. | Analogous studies on phosphoserine nih.govbiorxiv.org, Proline substitution studies nih.gov |

Maintaining the chiral purity of amino acids is paramount during peptide synthesis, as even small amounts of the wrong enantiomer can lead to biologically inactive or immunogenic products. The activation of the carboxylic acid group of an N-protected amino acid for peptide bond formation poses a significant risk of racemization (or epimerization for amino acids with more than one chiral center). mdpi.com

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com The N-acetyl group in this compound can facilitate the formation of this planar, achiral intermediate, where the acidic proton at the α-carbon (Cα) can be abstracted and re-protonated from either face, leading to a loss of stereochemical integrity.

Several strategies are employed to suppress oxazolone (B7731731) formation and preserve the chiral integrity of the serine residue:

Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) can be effective, their use can promote racemization. mdpi.com Modern peptide synthesis often relies on phosphonium (B103445) or aminium/uronium salt-based reagents (e.g., TBTU, HCTU) in combination with additives.

Racemization Suppressants: The addition of nucleophilic additives is a cornerstone of racemization prevention. Hydroxybenzotriazole (HOBt) and its derivatives (like 6-Cl-HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used. peptide.compeptide.com These additives react with the activated amino acid to form an active ester that is less prone to cyclizing into an oxazolone, thereby minimizing racemization while still being reactive enough for amide bond formation. peptide.com

Use of Metal Ions: The addition of copper(II) chloride (CuCl₂) has been shown to be effective in suppressing racemization during both solution-phase and solid-phase peptide synthesis, including with sterically demanding protected residues like O-tert-butyl-threonine. peptide.comnih.gov

Reaction Conditions: Careful control of reaction conditions such as temperature and base is crucial. Lowering the reaction temperature (e.g., to 0 °C) can significantly reduce the rate of racemization. nih.gov The choice and amount of base used for neutralization steps must also be carefully managed, as excess base can promote proton abstraction and subsequent racemization. mdpi.com

| Strategy | Mechanism of Action | Common Reagents/Conditions | Reference |

|---|---|---|---|

| Additive-Based Suppression | Forms an active ester intermediate that is less prone to forming a 5(4H)-oxazolone. | HOBt, 6-Cl-HOBt, HOAt, Oxyma | mdpi.compeptide.compeptide.com |

| Metal Ion Catalysis | Suppresses racemization during the coupling step. | Addition of Copper(II) chloride (CuCl₂) | peptide.comnih.gov |

| Optimized Coupling Agents | Utilize reagents less likely to promote oxazolone formation. | Uronium/Aminium salts (HCTU, TBTU) instead of standalone carbodiimides. | mdpi.com |

| Controlled Conditions | Reduces the rate of the racemization pathway. | Low temperature (0 °C), careful selection and stoichiometry of base. | nih.gov |

Iv. Applications of Acetyl O Tert Butyl L Serine in Advanced Organic and Bioorganic Synthesis

Employment in Peptide Synthesis Methodologies

The primary application of Acetyl-O-tert-butyl-L-serine and its analogs, particularly N-Fmoc-O-tert-butyl-L-serine, is in the chemical synthesis of peptides. The tert-butyl group effectively masks the reactive hydroxyl side chain of serine, preventing unwanted side reactions during the formation of peptide bonds. chemimpex.com

In Solid-Phase Peptide Synthesis (SPPS), an elongating peptide chain is anchored to an insoluble resin support while amino acids are sequentially added. scispace.com O-tert-Butyl protected serine derivatives, such as Fmoc-Ser(tBu)-OH, are extensively used in the popular Fmoc-based SPPS strategy. chemimpex.comlookchem.com

The synthesis protocol involves a repeating cycle:

Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound peptide is removed, typically using a mild base like piperidine (B6355638). scispace.com

Coupling: The next amino acid in the sequence, for instance, Fmoc-Ser(tBu)-OH, is activated and coupled to the newly freed N-terminus. chemimpex.com

Washing: Excess reagents and byproducts are washed away, simplifying purification. scispace.com

This cycle is repeated until the desired peptide sequence is assembled. The tert-butyl protecting group on the serine side chain remains intact throughout these cycles due to its stability in basic conditions. Upon completion of the peptide assembly, a strong acid, such as trifluoroacetic acid (TFA), is used to cleave the peptide from the resin support. This acidic treatment simultaneously removes the tert-butyl side-chain protecting groups, regenerating the native serine hydroxyl group. ontosight.aipeptide.com This orthogonality—where the N-terminal protecting group (Fmoc) and the side-chain protecting group (tert-butyl) are removed under different conditions—is fundamental to the success of modern SPPS. scispace.compeptide.com

Table 1: Role of Protecting Groups in Fmoc-SPPS of Serine-Containing Peptides

| Protecting Group | Location on Serine Derivative | Chemical Name | Purpose | Deprotection Condition |

| Fmoc | α-Amino Group | Fluorenylmethyloxycarbonyl | Temporary protection of the N-terminus to allow sequential, controlled coupling. | Mild base (e.g., 20% Piperidine in DMF) |

| tBu | Side-Chain Hydroxyl Group | tert-Butyl | Semi-permanent protection of the reactive hydroxyl group during peptide chain elongation. | Strong acid (e.g., Trifluoroacetic Acid) |

While less common for long peptides, Liquid-Phase Peptide Synthesis (LPPS), or solution-phase synthesis, remains a critical methodology for producing shorter peptides or peptide fragments on a large scale. ub.edugoogle.com In LPPS, all reactions are carried out in a homogenous solution, requiring purification of the intermediate peptide after each coupling step.

This compound serves as a key starting material in this context. The N-acetyl group provides stable protection, while the C-terminal carboxylic acid can be activated for coupling with the amino group of another amino acid or peptide ester. The tert-butyl ether on the side chain prevents side reactions, just as in SPPS. Its enhanced solubility in organic solvents is also an advantage in solution-phase reactions. chemimpex.com The principles of orthogonal protection are equally vital in LPPS to ensure regioselective bond formation and minimize complex purification challenges.

Chemoselective ligation techniques are powerful methods for assembling large proteins from smaller, unprotected peptide fragments. One such prominent method is Serine/Threonine Ligation (STL). acs.orgresearchgate.net STL enables the formation of a native peptide bond at an N-terminal serine or threonine residue. researcher.life

The process involves the reaction between two peptide segments:

Segment 1: A peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester.

Segment 2: A peptide with an N-terminal serine (or threonine) residue.

The ligation proceeds via an imine capture mechanism, followed by an O-to-N acyl transfer to form an N,O-benzylidene acetal-linked intermediate. acs.org Subsequent acidolysis of this acetal (B89532) reveals the native peptide bond at the ligation site. researchgate.net

While this compound itself is not directly used in the ligation step, its precursors like Fmoc-Ser(tBu)-OH are essential for synthesizing the peptide fragment that will contain the N-terminal serine. acs.org SPPS is used to create this fragment, and upon final cleavage and deprotection, the N-terminal serine with its crucial free hydroxyl and amino groups is revealed, ready for the STL reaction. The high natural abundance of serine and threonine makes STL a versatile tool for protein synthesis. acs.org

The serine hydroxyl group is a common site for post-translational modifications (PTMs), which are critical to protein function. The use of O-tert-butyl protected serine in peptide synthesis provides a convenient entry point for creating site-specifically modified peptides. ontosight.ai After the peptide chain is assembled and the tert-butyl group is removed, the exposed hydroxyl group can be selectively modified.

Key modifications include:

Phosphorylation: The hydroxyl group can be phosphorylated to produce phosphoserine-containing peptides. ontosight.ai These are invaluable tools for studying cell signaling and kinase activity.

Acylation: Specific acyl groups can be attached to the hydroxyl group, as demonstrated in the synthesis of peptide thioesters containing O-acetylated seryl residues. nih.gov

Alkylation: Other functional groups can be introduced via alkylation of the hydroxyl group.

This ability to install modifications at a precise location, which is difficult or impossible to achieve with biological expression systems, underscores the power of chemical peptide synthesis using building blocks like this compound. eurpepsoc.com This control facilitates the synthesis of peptidomimetics, where the peptide backbone or side chains are altered to enhance properties like stability or bioavailability. chemimpex.comgoogle.com

Table 2: Examples of Modified Peptides Synthesized via Serine Side-Chain Manipulation

| Precursor in Synthesis | Deprotection Step | Modification Reaction | Final Modified Residue | Application/Research Area |

| Fmoc-Ser(tBu)-OH | TFA cleavage | Kinase-mediated or chemical phosphorylation | Phosphoserine | Signal Transduction, Enzyme Substrate Studies ontosight.ai |

| Boc-Ser(tBu)-OH | HF or TFMSA cleavage | Acetylation | O-acetyl-serine | Probes for antibiotic biosynthesis nih.gov |

| Fmoc-Ser(tBu)-OH | TFA cleavage | Glycosylation (enzymatic or chemical) | Glycosyl-serine | Glycobiology, Vaccine Development researchgate.net |

Precursor for Complex Molecular Architectures

Beyond linear and modified peptides, this compound and its derivatives are foundational to the synthesis of more intricate biomolecular structures, most notably those involving carbohydrates.

Glycosylation is a critical post-translational modification where carbohydrate chains (glycans) are attached to proteins, profoundly impacting their folding, stability, and function. researchgate.netnih.gov The chemical synthesis of homogeneously glycosylated peptides and proteins is a major challenge that relies on protected amino acid building blocks.

The most common strategy for synthesizing O-linked glycopeptides (where the glycan is attached to serine or threonine) is the "building block" or "cassette" approach. nih.gov In this method:

A protected serine derivative is used as a starting point.

A complex, pre-assembled oligosaccharide is chemically attached to the serine side-chain hydroxyl group, creating a glycosylated amino acid "cassette."

This entire cassette, for example, Fmoc-Ser(Ac-glycan)(tBu)-OH, is then incorporated into a peptide sequence using standard SPPS. researchgate.net

The Fmoc-based strategy is generally preferred because the strong acidic conditions required in Boc-chemistry can damage the acid-labile glycosidic bonds within the carbohydrate chain. researchgate.net The use of tert-butyl protection on the serine hydroxyl group is integral to many synthetic routes that lead to these complex glycosylated building blocks. pharmaffiliates.comthermofisher.com This approach provides access to pure glycoforms of proteins, which are essential for understanding the specific roles of different glycan structures in biology—a feat unattainable through biological expression systems that typically produce heterogeneous mixtures. nih.gov

Preparation of Lipopeptides and Phospholipids (B1166683)

The synthesis of complex biomolecules such as lipopeptides and phospholipids often requires orthogonally protected amino acid building blocks to ensure regioselective bond formation. O-tert-butylated serine derivatives are instrumental in this field. thermofisher.comchemicalbook.com Lipopeptides, which are peptides conjugated to lipid moieties, and phospholipids, the primary components of cell membranes, both feature ester or amide linkages to the serine headgroup.

During synthesis, the tert-butyl protecting group on the serine hydroxyl function prevents its unwanted participation in acylation reactions while the peptide backbone is being elongated or while fatty acid chains are being attached. chemicalbook.comfishersci.fi For instance, O-tert-butyl-L-serine tert-butyl ester hydrochloride is a commonly used intermediate for the synthesis of both glycopeptides and lipopeptides, as well as for the preparation of amino-phospholipids. thermofisher.comfishersci.fipharmaffiliates.comthermofisher.com

A general strategy for synthesizing phosphatidylserine, a class of phospholipids, involves coupling a protected glycerol (B35011) backbone with a protected serine derivative. nih.gov In a representative synthesis, a diacylglycerol phosphate (B84403) or a related precursor is coupled with a serine derivative where both the amino and carboxyl groups are protected. The side-chain hydroxyl of serine must also be protected, for which the tert-butyl group is a suitable choice, to prevent the formation of undesired phosphate esters at this position. Following the coupling reaction, the protecting groups are removed to yield the final phospholipid. nih.gov

| Component | Role in Synthesis | Example Derivative | Rationale for Use |

|---|---|---|---|

| Lipopeptides | Conjugation of a peptide with a lipid tail. | O-tert-Butyl-L-serine | The tert-butyl group protects the serine hydroxyl during the attachment of the fatty acid chain, preventing side reactions. chemicalbook.com |

| Phospholipids | Formation of the polar head group in glycerophospholipids. | (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | In the synthesis of phosphatidylserine, protection of the serine hydroxyl is crucial during the phosphodiester bond formation. nih.gov |

Role in the Construction of Macrocyclic Peptides

Macrocyclic peptides are a class of molecules that have garnered significant interest in drug discovery due to their conformational rigidity and enhanced stability compared to their linear counterparts. The synthesis of these constrained structures is a chemical challenge, where intramolecular cyclization must compete with intermolecular polymerization. Side-chain protecting groups are critical for minimizing undesired side reactions.

O-tert-butyl-L-serine is frequently employed in the solid-phase peptide synthesis (SPPS) of macrocyclic peptides. fishersci.fipharmaffiliates.com Its tert-butyl protected hydroxyl group is inert during peptide chain elongation and, crucially, during the head-to-tail or side-chain cyclization step. nih.gov One documented side reaction in peptide synthesis involving unprotected serine is the formation of glutarimide (B196013) structures; using O-tert-butyl-L-serine effectively prevents this complication. chemicalbook.comfishersci.fipharmaffiliates.com Advanced cyclization techniques, such as Ser/Thr ligation, rely on the chemoselective reaction between an N-terminal serine or threonine and a C-terminal salicylaldehyde ester, a process that benefits from the protection of any other reactive side-chains within the peptide sequence. nih.govbakerlab.org

| Synthetic Strategy | Role of Protected Serine | Key Benefit |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) of Cyclic Peptides | Incorporated as Fmoc-Ser(tBu)-OH during chain elongation. | Prevents side-chain esterification during coupling and cyclization; prevents glutarimide formation. chemicalbook.com |

| Ser/Thr Ligation | As an internal (non-ligating) residue, the protected hydroxyl group remains inert. | Ensures the chemoselectivity of the ligation reaction at the desired N-terminal serine/threonine. nih.gov |

| On-Resin Ring-Closing Metathesis (RCM) | The tert-butyl group is stable to the catalysts used for RCM. | Allows for the presence of serine residues within the macrocycle without interfering with the carbon-carbon bond formation. mdpi.com |

Development of Serine-Derived Scaffolds for Chemical Research

The inherent chirality and functionality of serine make it an attractive starting material for the synthesis of more complex molecular architectures. By using the serine backbone as a chiral scaffold, chemists can develop novel building blocks with diverse applications. beilstein-journals.orgethz.ch

Building Blocks for Unnatural Amino Acids and Derivatives

Unnatural amino acids are powerful tools in medicinal chemistry and chemical biology, used to create peptidomimetics with enhanced activity, stability, or novel functions. sigmaaldrich.com Serine derivatives serve as versatile starting points for the synthesis of these non-proteinogenic amino acids. The existing stereocenter at the α-carbon can be used to direct the stereochemistry of subsequent reactions, and the side chain can be chemically modified to introduce new functionalities.

For example, a chiral aldehyde derived from α-methylserine has been used as a key intermediate in the highly diastereoselective synthesis of all four stereoisomers of α-methyl-β-phenylserine. unirioja.es In this process, the original serine scaffold is elaborated through a Grignard reaction, adding a phenyl group and creating a new stereocenter with controlled geometry. Similarly, L-serine derivatives are the starting chirons for the asymmetric synthesis of complex molecules like nonracemic hydroxyglutamic acids, where the carbon backbone is extended and functionalized while retaining the original stereochemical integrity of the α-carbon. beilstein-journals.org

| Starting Serine Derivative | Transformation | Resulting Unnatural Amino Acid | Reference |

|---|---|---|---|

| (S)-N-Boc-N,O-isopropylidene-α-methylserinal | Grignard addition of phenylmagnesium bromide | (2S,3S)-α-Methyl-β-phenylserine | unirioja.es |

| O-benzyl-L-serine | Multi-step elongation and functionalization (e.g., Wittig reaction, iodocyclocarbamation) | (2R,3S)-3-Hydroxyglutamic acid derivative | beilstein-journals.org |

Utilization in Asymmetric Synthesis and Chiral Auxiliary Strategies

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it can be removed. Amino acid derivatives are excellent candidates for this role due to their ready availability in enantiomerically pure form.

Derivatives of serine are used as chiral building blocks where the existing stereocenter at Cα induces chirality at a new stereocenter. beilstein-journals.org A clear demonstration of this is the asymmetric synthesis of α-methyl-β-phenylserine isomers. unirioja.es Here, a chiral aldehyde derived from (S)-α-methylserine reacts with phenylmagnesium bromide. The pre-existing stereochemistry of the serine-derived scaffold directs the approach of the Grignard reagent, leading to the preferential formation of one diastereomer over the other. By starting with the corresponding (R)-aldehyde, the other set of diastereomers can be accessed. This strategy allows for the synthesis of enantiomerically pure compounds by leveraging the chirality of the starting serine molecule. unirioja.es This principle, sometimes referred to as "self-regeneration of stereocenters," is a powerful strategy in modern organic synthesis. ethz.ch

| Chiral Serine-Derived Reactant | Reagent | Major Diastereomeric Product | Stereochemical Control |

|---|---|---|---|

| (S)-N-Boc-N,O-isopropylidene-α-methylserinal | Phenylmagnesium bromide (PhMgBr) | (2S,3S)-product | The (S)-configuration of the starting material directs the formation of the (3S)-stereocenter. unirioja.es |

| (R)-N-Boc-N,O-isopropylidene-α-methylserinal | Phenylmagnesium bromide (PhMgBr) | (2R,3R)-product | The (R)-configuration of the starting material directs the formation of the (3R)-stereocenter. unirioja.es |

Integration into Novel Polymerization Systems for Polypeptide Materials

Poly(L-serine) is a hydrophilic polypeptide with significant potential for use in functional biomaterials due to the reactive hydroxyl group on its side chain. acs.orgnih.gov However, this same reactivity poses a major challenge during synthesis. Direct polymerization of serine monomers often requires tedious protection and deprotection steps to prevent undesired side reactions involving the hydroxyl group. acs.orgnih.gov

To achieve controlled synthesis of high molecular weight poly(L-serine), ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a common method. mdpi.com For this to be successful, a protected serine NCA is required. O-tert-butyl-L-serine is a key monomer used for this purpose. acs.orgnih.gov The polymerization of O-tert-butyl-L-serine-NCA yields poly(O-tert-butyl-L-serine). nih.gov This protected polymer can then be treated with acid to remove the tert-butyl groups, yielding the final, functional poly(L-serine) material. This approach allows for the creation of well-defined polypeptide materials that can be used for applications such as drug delivery or tissue engineering. acs.orgnih.gov

| Polymerization Method | Monomer | Resulting Polymer | Key Advantage of Protection |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | O-tert-butyl-L-serine-NCA | Poly(O-tert-butyl-L-serine) | Allows for controlled polymerization to high molecular weights without side-chain crosslinking. acs.orgnih.govnih.gov |

| Chemoenzymatic Polymerization (CEP) | L-serine ethyl ester (unprotected) | Poly(L-serine) | Avoids protection/deprotection steps but may result in lower molecular weight polymers and requires specific enzymatic conditions. nih.gov |

Contributions to Protein Engineering and Functional Modulation Research

Protein engineering aims to modify the structure of proteins to alter or enhance their function. The site-specific incorporation of unnatural or modified amino acids is a cornerstone of this field. This compound serves as a valuable reagent in this context, allowing for the introduction of specific functional groups that can modulate protein stability and activity. chemimpex.com

The serine hydroxyl group is often involved in critical biological functions, including catalysis and post-translational modifications like phosphorylation and glycosylation. frontiersin.org By incorporating a tert-butyl protected serine into a peptide or protein, researchers can temporarily block this hydroxyl group. This allows for the study of its specific role in protein function; for example, by observing how its blockage affects enzyme activity or protein-protein interactions.

Furthermore, advanced bioconjugation strategies leverage serine's unique chemistry for functional modulation. A technique known as "Serine Ligation" uses a noncanonical amino acid with a serine-like 1-amino-2-hydroxy group to attach functional moieties, such as polyethylene (B3416737) glycol (PEG) chains and lipid tails, to peptides site-specifically. bakerlab.org This has been successfully applied to generate analogues of the therapeutic peptide GLP-1 with dramatically improved stability and potency, demonstrating how modifying serine or its analogues can lead to enhanced therapeutic properties. bakerlab.org The use of such serine derivatives in protein engineering provides a powerful tool for developing novel therapeutics and for fundamental studies of protein function. cuni.cz

Site-Specific Incorporation of Modified Serine Residues

The ability to introduce modified amino acids at specific positions within a peptide or protein is fundamental to studying protein function, particularly post-translational modifications (PTMs). This compound is instrumental in this process, especially for modifications involving the serine hydroxyl group, such as phosphorylation.

The general methodology involves incorporating this compound into a growing peptide chain using solid-phase peptide synthesis (SPPS). The tert-butyl group shields the hydroxyl function, preventing unwanted side reactions while the peptide backbone is assembled. ontosight.ai Once the desired peptide sequence is complete, the tert-butyl group is cleaved under specific acidic conditions, which leaves other protecting groups intact. This reveals a free hydroxyl group exclusively at the desired serine residue. This newly exposed nucleophilic site is then available for a targeted chemical reaction, such as phosphorylation, to yield a peptide with a site-specifically modified serine. This approach is critical for synthesizing phosphopeptides used in signaling research and kinase assays. ontosight.ai

Table 1: General Workflow for Site-Specific Serine Modification

| Step | Description | Key Reagent/Condition | Purpose |

| 1. Incorporation | Coupling of N-Acetyl-O-tert-butyl-L-serine during Solid-Phase Peptide Synthesis (SPPS). | Standard coupling reagents (e.g., HBTU, DIC). | To insert a protected serine residue at a specific position in the peptide sequence. |

| 2. Deprotection | Selective cleavage of the O-tert-butyl ether protecting group. | Acidic conditions (e.g., trifluoroacetic acid, TFA). | To expose the hydroxyl group of the target serine residue without cleaving the peptide from the resin. |

| 3. Modification | Chemical reaction at the newly freed hydroxyl group. | Phosphorylating agents (e.g., phosphoramidites). | To introduce a specific modification, such as a phosphate group, creating a phosphoserine residue. |

| 4. Final Cleavage | Removal of all remaining protecting groups and cleavage from the solid support. | Strong acid cocktail (e.g., TFA with scavengers). | To yield the final, purified peptide containing a site-specifically modified serine. |

Methodologies for Introducing Novel Functional Groups into Proteins

Beyond mimicking natural PTMs, the unmasked hydroxyl group of a serine residue, originally protected as this compound, serves as a versatile chemical handle for introducing a wide array of non-natural functional groups into a peptide or protein backbone. This chemical editing expands the functional repertoire of proteins, enabling the creation of molecules with tailored properties for research, diagnostics, and therapeutics. chemimpex.com

Once the serine hydroxyl group is revealed following deprotection, it can undergo various chemical transformations. The principles for these modifications are analogous to those used for other hydroxyl-containing amino acids. nih.gov For instance, the hydroxyl group can be acylated to attach reporter tags like biotin (B1667282) for affinity purification or fluorescent probes for imaging. nih.gov It can also be converted into a better leaving group, such as a sulfonate, to facilitate subsequent nucleophilic substitution (SN2) reactions, allowing the introduction of azides or thiols. nih.gov These installed functional groups can act as chemical reporters or as reactive sites for bioorthogonal chemistry, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.govox.ac.uk This strategy effectively transforms a simple serine residue into a chemical hub for protein functionalization.

Table 2: Examples of Functional Group Introduction at Deprotected Serine Residues

| Reaction Type | Reagent Class | Functional Group Introduced | Potential Application |

| Acylation | Activated Carboxylic Acids (e.g., Biotin-NHS ester) | Biotin | Affinity purification, protein detection. nih.gov |

| Acylation | Alkyne-containing carboxylic acids | Terminal Alkyne | Bioorthogonal ligation (Click Chemistry). nih.gov |

| Acylation | Maleimide-containing reagents | Maleimide | Covalent labeling with thiol-containing molecules. nih.gov |

| Sulfonylation | Sulfonyl chlorides | Sulfonate Ester | Conversion to a leaving group for SN2 reactions. nih.gov |

| SN2 Reaction | Azide salts (on sulfonate-activated serine) | Azide | Bioorthogonal ligation, chemical probing. nih.gov |

| Oxidation | Mild oxidizing agents | Aldehyde/Ketone (Dehydroalanine) | Bioconjugation, cross-linking. nih.gov |

V. Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise molecular structure of Acetyl-O-tert-butyl-L-serine, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different proton groups. The nine protons of the O-tert-butyl group produce a prominent singlet, typically observed around 1.3 ppm. nih.gov This sharp and intense signal is a hallmark of the tert-butyl moiety and is often used as an internal reference for the mobility of the group. nih.gov The methyl protons of the N-acetyl group also appear as a singlet, generally resonating around 2.0 ppm. The protons on the serine backbone (α-CH and β-CH₂) exhibit more complex splitting patterns (multiplets) due to spin-spin coupling, typically found between 3.5 and 4.5 ppm.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of all carbon atoms. The quaternary carbon of the tert-butyl group is typically observed around 75-80 ppm, while its three methyl carbons produce a strong signal near 27-28 ppm. The carbonyl carbons of the acetyl and carboxylic acid groups resonate significantly downfield, often above 170 ppm.

| Group | Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| N-Acetyl | -CH₃ | ~2.0 | Singlet (s) | ~23 |

| -C=O | - | - | ~171 | |

| Serine Backbone | α-CH | ~4.5 | Multiplet (m) | ~54 |

| β-CH₂ | ~3.8 - 4.2 | Multiplet (m) | ~65 | |

| -COOH | Variable | Broad Singlet (br s) | ~175 | |

| O-tert-butyl | -C(CH₃)₃ | ~1.3 | Singlet (s) | ~27 |

| -C(CH₃)₃ | - | - | ~78 |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecule with extremely high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of its molecular formula (C₉H₁₇NO₄).

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion, [M+H]⁺. HRMS analysis would verify the mass of this ion against its calculated theoretical value.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to probe the molecular structure through controlled fragmentation. Characteristic fragmentation pathways for the [M+H]⁺ ion of this compound would include the neutral loss of isobutylene (B52900) (56 Da) from the tert-butyl group, or the loss of the entire tert-butoxy (B1229062) group. Fragmentation of the acetylated serine core can also be observed. massbank.eu

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Common Fragmentation |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₈NO₄⁺ | 204.1230 | Parent Ion |

| [M-C₄H₈+H]⁺ | C₅H₁₀NO₄⁺ | 148.0599 | Loss of isobutylene |

| [M-C₄H₉O+H]⁺ | C₅H₈NO₃⁺ | 130.0499 | Loss of tert-butoxy radical |

Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. The C=O stretching vibrations of the carboxylic acid and the amide (from the acetyl group) would appear as strong absorptions between 1650 and 1760 cm⁻¹. The N-H bending of the amide group is typically observed around 1550 cm⁻¹. Additionally, C-O stretching from the ether and ester-like functionalities, as well as C-H stretching and bending from the alkyl groups, would be present. Studies on L-serine provide foundational data for the characteristic signals of the amino acid core. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Amide | N-H Stretch | 3200 - 3400 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Amide (Amide I) | C=O Stretch | 1650 - 1680 |

| Amide (Amide II) | N-H Bend | 1510 - 1570 |

| Ether/Ester | C-O Stretch | 1050 - 1250 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities, byproducts, or its opposite enantiomer, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of this compound. A reversed-phase HPLC method, typically employing a C18 stationary phase, is used. The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile, with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. Detection is commonly performed using a UV detector at a low wavelength (e.g., 210 nm) where the amide and carboxyl groups absorb light.

To determine the enantiomeric excess (a measure of stereochemical purity), a specialized chiral HPLC method is required. This can be achieved in two ways:

Chiral Stationary Phase (CSP): The compound is analyzed directly on a column packed with a chiral selector (e.g., a Pirkle-type column or one based on a cyclodextrin (B1172386) derivative) that can differentiate between the L- and D-enantiomers.

Chiral Derivatization: The compound is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. researchgate.net Reagents such as O-phthalaldehyde (B127526) (OPA) combined with a chiral thiol are often used for this purpose. researchgate.net

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) | Chiral Stationary Phase (e.g., Pirkle, Cyclodextrin) |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid | Isocratic mixture of Hexane/Isopropanol |

| Detection | UV at 210 nm | UV at 210 nm or Fluorescence (if derivatized) |

| Flow Rate | ~1.0 mL/min | ~1.0 mL/min |

Due to the low volatility of amino acid derivatives, direct analysis of this compound by Gas Chromatography (GC) is not feasible. However, GC-MS can be a powerful tool for its analysis after conversion into a more volatile derivative. sigmaaldrich.com

A common derivatization strategy is silylation, which replaces the active hydrogens on the carboxylic acid and amide groups with nonpolar silyl (B83357) groups. sigmaaldrich.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are particularly effective, converting the analyte into its tert-butyldimethylsilyl (TBDMS) derivative. springernature.com These TBDMS derivatives are significantly more volatile and thermally stable, making them suitable for GC analysis. nist.gov

The resulting derivative is then separated on a GC column and detected by a mass spectrometer. The mass spectrum of the TBDMS derivative provides a distinct fragmentation pattern, often featuring a prominent [M-57]⁺ ion corresponding to the loss of a tert-butyl group from the silyl moiety, which aids in its identification and quantification. nist.gov

| Step | Description |

|---|---|

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Reaction | Reacts with the carboxylic acid and N-H protons to form a di-TBDMS derivative. |

| GC Column | Nonpolar capillary column (e.g., SLB-5ms) |

| Detection | Mass Spectrometry (Electron Ionization - EI) |

| Key Mass Fragment | [M-57]⁺, corresponding to the loss of a C₄H₉ fragment from a TBDMS group. |

Advanced Derivatization Strategies for Enhanced Analysis

Derivatization in analytical chemistry involves the chemical modification of a compound to produce a new compound with properties that are better suited for a particular analytical technique. For this compound, derivatization strategies are pivotal for achieving high-resolution chiral separations and accurate quantification at low concentrations.

The chiral nature of this compound, stemming from the L-serine backbone, necessitates enantioselective analytical methods to distinguish it from its D-enantiomer. Pre-column derivatization is a widely adopted strategy where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase using techniques like High-Performance Liquid Chromatography (HPLC).

However, a critical consideration for this compound is that its amino group is acetylated. Many common chiral derivatizing reagents for amino acids, such as o-phthalaldehyde (OPA) with a chiral thiol or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), specifically target primary or secondary amines. nih.gov Since the amine in this compound is a secondary amide, these reagents will not react at the N-terminus.

Therefore, derivatization strategies for the chiral analysis of intact this compound would need to target its carboxylic acid functionality. Chiral reagents that react with carboxylic acids, such as chiral amines or alcohols, could be employed to form diastereomeric esters or amides.

An alternative and more common approach for the chiral analysis of N-acetylated amino acids involves an initial hydrolysis step to remove the acetyl group, liberating the free amino group of O-tert-butyl-L-serine. The resulting O-tert-butyl-L-serine can then be derivatized with standard chiral derivatizing agents.

The following table summarizes common pre-column derivatization reagents and their applicability to the analysis of O-tert-butyl-L-serine following deacetylation.

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Chromatographic System | Detection Method |

| Marfey's Reagent (FDAA) | Primary/Secondary Amine | Diastereomeric DNP-amino acids | Reversed-Phase HPLC | UV-Vis |

| o-Phthalaldehyde (OPA) / Chiral Thiol (e.g., N-isobutyryl-L-cysteine) | Primary Amine | Diastereomeric isoindolinone derivatives | Reversed-Phase HPLC | Fluorescence |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Primary/Secondary Amine | Diastereomeric urethane (B1682113) derivatives | Reversed-Phase HPLC | UV-Vis |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary/Secondary Amine | Diastereomeric thiourea (B124793) derivatives | Reversed-Phase HPLC | UV-Vis |

This table illustrates potential derivatization strategies for O-tert-butyl-L-serine after the removal of the N-acetyl group.

The quantitative determination of this compound in complex matrices, such as biological fluids or reaction mixtures, presents challenges due to the presence of interfering substances. The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the matrix.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound. Due to the lack of a strong chromophore in the molecule, detection can be challenging. Several approaches can be employed:

HPLC with Mass Spectrometric Detection (HPLC-MS): This is a powerful and highly selective technique for the quantification of this compound. nih.gov Mass spectrometry provides molecular weight and structural information, allowing for unambiguous identification and quantification even in complex matrices.

HPLC with Refractive Index (RI) Detection: RI detection is a universal detection method that can be used for compounds with no UV absorbance. However, it is less sensitive than other methods and is not compatible with gradient elution.

Derivatization for Enhanced Detection: To improve detection sensitivity with more common detectors like UV-Vis or fluorescence, the carboxylic acid group of this compound can be derivatized with a reagent that introduces a chromophore or fluorophore. For instance, reaction with a phenacyl bromide or a similar UV-active reagent would yield a derivative with strong UV absorbance, enabling sensitive quantification.

The following table outlines potential analytical techniques for the quantitative determination of this compound.

| Analytical Technique | Principle | Advantages | Disadvantages |

| HPLC-MS/MS | Separation by HPLC followed by detection based on mass-to-charge ratio. | High selectivity and sensitivity, structural confirmation. | Higher equipment cost and complexity. |

| HPLC-UV with Derivatization | Derivatization of the carboxyl group with a UV-absorbing tag followed by HPLC separation and UV detection. | Good sensitivity and widely available instrumentation. | Requires an additional derivatization step which can introduce variability. |

| HPLC-RI | Separation by HPLC and detection based on changes in the refractive index of the mobile phase. | Universal detection for non-chromophoric compounds. | Low sensitivity, not compatible with gradient elution, sensitive to temperature and pressure fluctuations. |

In a research context, a study might report the following hypothetical parameters for an HPLC-MS/MS method for the quantification of this compound in a plasma matrix.

| Parameter | Value |

| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (MRM) | Precursor Ion > Product Ion (e.g., m/z 204.1 > m/z 148.1) |

| Limit of Quantification (LOQ) | 10 ng/mL |

This table presents example parameters for a hypothetical HPLC-MS/MS method and does not represent actual experimental data.

Vi. Theoretical and Computational Investigations of Acetyl O Tert Butyl L Serine

Molecular Modeling and Conformational Analysis

Molecular modeling of Acetyl-O-tert-butyl-L-serine focuses on understanding its three-dimensional structure and flexibility. As a modified amino acid, its shape is defined by the rotational freedom around its single bonds, giving rise to various conformers.

The conformational landscape of this compound is determined by the torsion angles of its backbone (φ, ψ) and side chain (χ). The presence of the bulky N-acetyl and O-tert-butyl groups introduces significant steric constraints compared to natural L-serine.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to perform conformational searches and identify low-energy, stable structures. For similar N-acetylated amino acid amides, exhaustive conformational analyses using methods like Density Functional Theory (DFT) have identified numerous stable structures and the transition states that connect them nih.gov. The introduction of the large, non-polar tert-butyl group on the side-chain oxygen dramatically influences the preferred rotamer states (rotations around the Cα-Cβ and Cβ-O bonds). It is predicted that the tert-butyl group will preferentially occupy staggered conformations that minimize steric clashes with the N-acetyl group and the carboxylic acid, thereby restricting the side chain's flexibility.

Table 1: Predicted Dominant Rotamer States and Dihedral Angles for this compound

| Dihedral Angle | Description | Predicted Preferred Conformations | Rationale |

| φ (phi) | C'-N-Cα-C' | Restricted range | Steric hindrance from the N-acetyl group limits rotation. |

| ψ (psi) | N-Cα-C'-O | Restricted range | Steric hindrance from the O-tert-butyl group limits rotation. |

| χ1 (chi1) | N-Cα-Cβ-O | Likely staggered conformations (~ -60°, 180°, +60°) | To minimize steric clash between the bulky tert-butyl group and the peptide backbone. |

| χ2 (chi2) | Cα-Cβ-O-C(CH₃)₃ | Dependent on χ1 | Rotation will be constrained to avoid interaction with the Cα and its substituents. |

This table is predictive and based on established principles of steric hindrance in protected amino acids.

Molecular dynamics (MD) simulations can provide a detailed view of the time-dependent behavior of this compound in various environments, such as in solution. MD studies on molecules with tert-butyl groups have shown that these groups can influence the local solvent structure and engage in significant non-covalent interactions acs.org.

For this compound, key dynamic interactions include:

Intramolecular van der Waals Forces: The bulky tert-butyl group and the N-acetyl group create a sterically crowded environment. Their transient, non-covalent interactions are crucial in stabilizing the molecule's preferred conformations.

Hydrogen Bonding: While the hydroxyl group of serine is protected, the N-H of the acetyl group and the O-H of the carboxylic acid can still participate in intra- and intermolecular hydrogen bonding, which MD simulations can model effectively.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a higher level of theoretical accuracy for probing the electronic properties and reactivity of molecules.

DFT calculations can be used to determine the electronic structure of this compound, providing insights into its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) mdpi.comnih.gov.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO is likely localized on the carboxylate group, indicating this site's propensity to act as a nucleophile.

LUMO: The energy of the LUMO indicates the ability to accept electrons. The LUMO is expected to be centered on the carbonyl carbons of the acetyl and carboxyl groups, highlighting them as the primary electrophilic sites for reactions like peptide coupling.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity nih.gov.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions and reaction sites.

Table 2: Predicted Electronic Properties and Their Chemical Implications

| Property | Description | Predicted Location/Value | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | High, localized on carboxylate oxygen atoms | Tendency to donate electrons; nucleophilic character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Low, localized on carbonyl carbons | Tendency to accept electrons; electrophilic sites for coupling reactions. |